molecular formula C8H8Cl2O3S B2395266 6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride CAS No. 2138044-63-8

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride

Cat. No. B2395266
CAS RN: 2138044-63-8
M. Wt: 255.11
InChI Key: BKUGTRSAJSMFSC-UHFFFAOYSA-N
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Description

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride, also known as Benzenesulfonyl chloride, 6-chloro-3-hydroxy-2,4-dimethyl-, is a chemical compound with the molecular formula C8H8Cl2O3S . It has a molecular weight of 255.12 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with chlorine, hydroxy, and methyl groups, and a sulfonyl chloride group .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 384.2±42.0 °C, and its predicted density is 1.509±0.06 g/cm3 . The pKa is predicted to be 8.25±0.28 .

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride has been utilized in various chemical syntheses. For example, Cremlyn and Cronje (1979) discussed its use in converting dichlorophenols to substituted benzenesulfonyl chlorides, which are then condensed with nucleophilic reagents such as ammonia and amines. These derivatives have potential applications as herbicides (Cremlyn & Cronje, 1979).

Biological Applications

Aziz‐ur‐Rehman et al. (2014) synthesized various N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds were screened for their biological potential, including antibacterial and enzyme inhibition activities (Aziz‐ur‐Rehman et al., 2014).

Structural Analysis and Molecular-Electronic Structure

Rublova et al. (2017) synthesized two new structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. They conducted a structural characterization using X-ray single crystal diffraction and performed quantum-chemical calculations to understand the electronic structure of these molecules (Rublova et al., 2017).

Polymerization Processes

Hattori et al. (1977) used similar sulfonyl chlorides in the condensation polymerization of N-(3-carboxy-2-hydroxypropyl) derivatives of purine bases, demonstrating its role in polymer science (Hattori et al., 1977).

Advanced Oxidation Processes

Biard et al. (2011) studied the enhancement of dimethyldisulfide mass transfer in a compact scrubber using advanced oxidation processes, where various sulfonyl chlorides played a role in the reactions involved (Biard et al., 2011).

Safety and Hazards

6-Chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride is classified as a dangerous substance according to the Globally Harmonized System (GHS). It has the signal word “Danger” and is associated with the hazard statement H314, which indicates that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

6-chloro-3-hydroxy-2,4-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2O3S/c1-4-3-6(9)8(14(10,12)13)5(2)7(4)11/h3,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGTRSAJSMFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1O)C)S(=O)(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2138044-63-8
Record name 6-chloro-3-hydroxy-2,4-dimethylbenzene-1-sulfonyl chloride
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